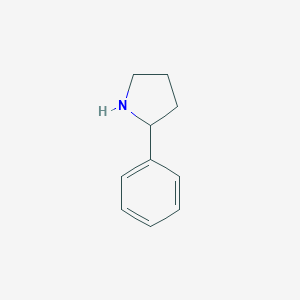

2-Phenylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903061 | |

| Record name | NoName_3649 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-64-0 | |

| Record name | 1006-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-2-Phenylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and research chemicals. Its stereocenter plays a crucial role in the biological activity of many target molecules. This technical guide provides an in-depth overview of the core synthetic methodologies for obtaining this important compound, with a focus on enantioselective strategies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-2-Phenylpyrrolidine can be broadly categorized into several key approaches:

-

Biocatalytic Asymmetric Synthesis: Leveraging the high selectivity of enzymes to achieve high enantiopurity.

-

Reduction of Chiral Precursors: Utilizing chiral starting materials or introducing chirality through asymmetric reduction.

-

Asymmetric Intramolecular Cyclization: Constructing the pyrrolidine ring and setting the stereocenter in a single, stereocontrolled step.

-

Resolution of Racemic Mixtures: Separating the desired (R)-enantiomer from a racemic mixture.

This guide will focus on the most prominent and effective enantioselective methods.

Biocatalytic Synthesis via Transaminase-Triggered Cyclization

A highly efficient and enantiocomplementary approach to 2-substituted pyrrolidines involves the use of transaminases. This method starts from commercially available ω-chloroketones, which are converted to the corresponding chiral amines by a transaminase enzyme. The resulting amine then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.

This biocatalytic route offers access to both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate transaminase enzyme.[1]

// Nodes start [label="ω-Chloroketone", fillcolor="#F1F3F4", fontcolor="#202124"]; transaminase [label="Transaminase (e.g., ATA-117-Rd6)\nIsopropylamine (amine donor)\nPLP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Chiral ω-Chloroamine\n(in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Spontaneous\nIntramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="(R)-2-Phenylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> transaminase [label="Biocatalytic\nAmination"]; transaminase -> intermediate; intermediate -> cyclization; cyclization -> product; }

Caption: Biocatalytic synthesis of (R)-2-phenylpyrrolidine.Quantitative Data

| Starting Material | Enzyme | Yield (%) | Enantiomeric Excess (ee%) |

| 5-Chloro-1-phenylpentan-1-one | ATA-117-Rd6 | 84 (isolated) | >99.5 |

Experimental Protocol: Preparative Scale Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer bar, dissolve 5-chloro-1-(4-chlorophenyl)pentan-1-one (300 mg, 1.38 mmol) in DMSO (5 mL).

-

Addition of Reagents: Add isopropylamine (12.5 mL of 2 M stock, pH adjusted with HCl in 100 mM KPi buffer, pH 8). To this cloudy suspension, add rehydrated ATA-117-Rd6 (250 mg) in buffer (7.5 mL of 3.33 mM PLP in 100 mM KPi buffer, pH 8).

-

Reaction Conditions: Protect the reaction from light by wrapping the flask in aluminum foil and stir vigorously at 40 °C for 72 hours.

-

Work-up:

-

Cool the reaction mixture and acidify to pH < 3 with concentrated HCl (320 μL).

-

Centrifuge the mixture (4500 rpm, 10 min) and discard the supernatant.

-

Resuspend the pellet in KPi buffer (100 mM, pH 8, 10 mL) and centrifuge again. Discard the supernatant.

-

Combine the pellet with the initial supernatant. Basify the mixture to pH > 11 with 10 M NaOH.

-

Extract the aqueous phase with MTBE (3 x 20 mL).

-

Dry the combined organic layers over MgSO4, filter, and add p-toluenesulfonic acid (1.1 eq).

-

Remove the solvent under reduced pressure to yield the product as its tosylate salt.

-

Reduction of (R)-5-Phenylpyrrolidin-2-one

A straightforward and widely used method for the synthesis of (R)-2-phenylpyrrolidine involves the reduction of the corresponding chiral lactam, (R)-5-phenylpyrrolidin-2-one. This method is effective for producing the target compound in high yield.

// Nodes start [label="(R)-5-Phenylpyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Lithium Aluminum Hydride (LiAlH4)\nTetrahydrofuran (THF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="(R)-2-Phenylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagent [label="Reduction"]; reagent -> product; }

Caption: Reduction of a chiral lactam to (R)-2-phenylpyrrolidine.Quantitative Data

| Starting Material | Reducing Agent | Solvent | Yield (%) |

| (R)-5-phenylpyrrolidin-2-one | Lithium Aluminum Hydride | Tetrahydrofuran | 81 |

Experimental Protocol: Reduction of (R)-5-phenylpyrrolidin-2-one[2]

-

Reaction Setup: Dissolve (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in tetrahydrofuran (800 mL) in a suitable reaction vessel and cool the solution to -5 to 5 °C.

-

Addition of Reducing Agent: Add lithium aluminum hydride (23.6 g, 0.62 mol) in portions, ensuring the internal temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by adding water (23.6 g) while maintaining the temperature between -5 and 5 °C.

-

Work-up: Stir the mixture at room temperature for 1 hour. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the product as a colorless oil.

Asymmetric Intramolecular Hydroamination

A copper-catalyzed intramolecular hydroamination reaction provides a practical two-step route to enantiomerically enriched α-arylpyrrolidines. This method involves an initial Suzuki-Miyaura cross-coupling followed by an enantioselective cyclization. This strategy is noted for its excellent stereoselectivity and broad substrate scope, including pharmaceutically relevant heteroarenes.[2]

// Nodes start [label="Aryl Boronic Acid Derivative + \nAminoalkene", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="α-Aryl Aminoalkene", fillcolor="#FBBC05", fontcolor="#202124"]; hydroamination [label="Enantioselective\nCopper-Catalyzed\nIntramolecular\nHydroamination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="(R)-2-Arylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> suzuki; suzuki -> intermediate; intermediate -> hydroamination; hydroamination -> product; }

Caption: Two-step synthesis via Suzuki coupling and hydroamination.Quantitative Data for a Related Substrate

| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) |

| N-Boc-4-(2-bromophenyl)but-3-en-1-amine | (R,R)-Ph-BPE | 83 (for 2a) | Not specified for 2a |

Synthesis via Chiral Auxiliaries

An efficient method for preparing 2-substituted pyrrolidines in high enantiomeric purity involves the use of a chiral auxiliary, such as (R)-phenylglycinol.[3] This approach starts with a 3-acylpropionic acid, which is cyclized with the chiral auxiliary to form a bicyclic lactam. Stereoselective reduction of this lactam followed by cleavage of the auxiliary yields the desired enantiomerically pure pyrrolidine.[3]

// Nodes start [label="3-Acylpropionic Acid + \n(R)-Phenylglycinol", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lactam [label="Chiral Bicyclic Lactam", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Stereoselective\nReduction\n(e.g., Alane)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="N-Substituted Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="(R)-2-Substituted Pyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cyclization; cyclization -> lactam; lactam -> reduction; reduction -> intermediate; intermediate -> cleavage; cleavage -> product; }

Caption: Synthesis of (R)-2-substituted pyrrolidines using a chiral auxiliary.Quantitative Data

The enantiomeric purity of the final products from this method was determined to be >98% by chiral stationary-phase HPLC.[3]

Conclusion

Multiple effective strategies exist for the enantioselective synthesis of (R)-2-phenylpyrrolidine. The choice of method will depend on factors such as the availability of starting materials, desired scale, and required enantiomeric purity. Biocatalytic methods offer excellent enantioselectivity and mild reaction conditions. The reduction of chiral lactams is a robust and high-yielding approach. Asymmetric intramolecular cyclizations and the use of chiral auxiliaries provide alternative versatile routes to this important chiral building block. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylpyrrolidine, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating essential data, experimental methodologies, and relevant biological context.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical properties are summarized in the table below, compiled from various sources. It is important to note that some discrepancies exist in reported values, particularly for the melting point, which may be attributed to the specific form of the compound being analyzed (e.g., racemic mixture vs. individual enantiomers or a salt form).

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 237 °C at 760 mmHg | [2] |

| 241 °C | ||

| 68 °C | [3][4] | |

| Melting Point | 42-43 °C | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| 0.988 ± 0.06 g/cm³ (Predicted) | [3][4] | |

| pKa | 10.13 ± 0.10 (Predicted) | [4] |

| Refractive Index | 1.5390 | [3][4] |

Chemical Properties and Synthesis

This compound is a secondary amine, and its chemical reactivity is characteristic of this functional group. It is a valuable building block in organic synthesis, often utilized as a chiral auxiliary or as a precursor for more complex molecules with biological activity.[6]

Synthesis

A common method for the synthesis of enantiomerically pure (R)-2-phenylpyrrolidine involves the reduction of (5R)-5-phenyl-2-pyrrolidinone.

Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine

This protocol describes the reduction of (5R)-5-phenyl-2-pyrrolidinone using lithium aluminum hydride (LiAlH₄).

Materials:

-

(5R)-5-phenyl-2-pyrrolidinone

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Round-bottom flask

-

Magnetic stirrer

-

Cooling bath (ice-water or dry ice-acetone)

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5R)-5-phenyl-2-pyrrolidinone in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a temperature between -5 °C and 5 °C using a cooling bath.

-

Slowly add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly adding water, while maintaining the temperature between -5 °C and 5 °C.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil.

A schematic for a general synthesis of this compound is presented below.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹³C NMR | Spectral data available in public databases. | [1] |

| Mass Spectrometry (GC-MS) | Spectral data available in public databases. | [1] |

Experimental Protocol: NMR and Mass Spectrometry Analysis

Objective: To acquire ¹H NMR, ¹³C NMR, and mass spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

Vials for sample preparation

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure for NMR Analysis: [7]

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs), followed by phase and baseline correction of the spectra.

Procedure for Mass Spectrometry (GC-MS) Analysis: [7]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Set up the GC with an appropriate column and temperature program to achieve good separation. For the mass spectrometer, select the ionization mode (e.g., electron ionization - EI) and set the mass range (e.g., m/z 40-300).

-

Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules, including pharmaceuticals.[8][9] Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, demonstrating activity in modulating key signaling pathways. For instance, certain pyrrolidine-2,5-dione derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.[10]

Although direct modulation of signaling pathways by this compound is not extensively documented, its role as a precursor allows for the synthesis of compounds that interact with specific biological targets. The following diagram illustrates a conceptual pathway where this compound serves as a building block for a hypothetical bioactive derivative that inhibits the COX pathway.

References

- 1. This compound | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 1006-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:1006-64-0 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have shown significant promise in the development of novel therapeutics, particularly in the fields of neuroscience and inflammatory diseases. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable compounds, with a focus on enantioselective and diastereoselective methodologies. Detailed experimental protocols for seminal reactions are provided, alongside tabulated quantitative data to facilitate comparison and selection of appropriate synthetic routes. Furthermore, this guide visualizes key synthetic workflows and relevant biological signaling pathways to provide a deeper understanding of the synthesis and application of this compound derivatives.

I. Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity. These include biocatalytic methods, asymmetric multicomponent reactions, and transition metal-catalyzed cyclizations.

Biocatalytic Synthesis via Transaminase-Triggered Cyclizations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Transaminases, in particular, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. This method allows for the synthesis of both enantiomers with high enantiomeric excess by selecting the appropriate transaminase enzyme.[1][2]

Experimental Protocol: Asymmetric Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine [1][2]

-

Materials: (R)-selective transaminase (e.g., ATA-117-Rd6), 5-chloro-1-(4-chlorophenyl)pentan-1-one, pyridoxal 5'-phosphate (PLP), isopropylamine (IPA), potassium phosphate buffer (pH 8), dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of the ω-chloroketone (50 mM) in a mixture of potassium phosphate buffer (100 mM, pH 8) and DMSO (20% v/v), add PLP (1 mM) and isopropylamine (1 M).

-

Add the (R)-selective transaminase (10 mg/mL) to the mixture.

-

Incubate the reaction at 37°C with agitation (e.g., 700 rpm) for 48 hours.

-

For complete cyclization, add NaOH (10 M, 50 μL) and incubate for an additional hour.

-

The product can be isolated by precipitation from methyl tert-butyl ether (MTBE) using tosic acid.

-

Palladium-Catalyzed Enantio- and Diastereoselective Synthesis

Palladium-catalyzed reactions offer a versatile approach to the synthesis of highly functionalized pyrrolidine derivatives. One notable strategy involves an intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and generates a quinone methide intermediate. This intermediate can then be trapped by a second nucleophile in an intermolecular fashion, leading to diverse products with high enantio- and diastereoselectivity.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrrolidine Derivative [3]

-

Materials: Substrate (e.g., methyl carbamate-protected ortho-vinylaniline derivative), Pd(CH₃CN)₂Cl₂ (4 mol%), CuCl (8 mol%), PrQuinox ligand (14 mol%), KHCO₃ (40 mol%), methanol (50 equiv), toluene:THF (4:1), oxygen balloon.

-

Procedure:

-

In a reaction vessel, combine the substrate, Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox ligand, and KHCO₃.

-

Add the solvent mixture (toluene:THF, 4:1) and methanol.

-

Place the reaction under an oxygen atmosphere (balloon).

-

Stir the reaction at room temperature for 24 hours.

-

Upon completion, the product can be purified by column chromatography.

-

Asymmetric Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Asymmetric MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. These reactions can construct up to three stereogenic centers in a single operation with excellent diastereoselectivity.

Photo-enzymatic Cascade for α-Functionalization

An innovative one-pot photo-enzymatic cascade process enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. This approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee).[4]

II. Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Biocatalytic Synthesis of 2-Arylpyrrolidines [1][2]

| Substrate (ω-chloroketone) | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |

| 5-chloro-1-phenylpentan-1-one | (R)-selective TA | 90 | >99.5 (R) |

| 5-chloro-1-(4-chlorophenyl)pentan-1-one | (R)-selective TA | 84 (isolated) | >99.5 (R) |

| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | (R)-selective TA | 65 | >99.5 (R) |

| 5-chloro-1-phenylpentan-1-one | (S)-selective TA | 85 | >99.5 (S) |

Table 2: Asymmetric Allylic Alkylation and Ring Contraction for 2,2-Disubstituted Pyrrolidines [5]

| Imide Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione | 88 | 92 |

| (S)-3-allyl-1-(benzyloxy)-3-ethylpiperidine-2,6-dione | 86 | 94 |

| (R)-3-allyl-1-(benzyloxy)-3-(3,3,3-trifluoropropyl)piperidine-2,6-dione | 80 | 84 |

III. Visualizing Synthetic and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of the synthetic workflows and the biological pathways in which this compound derivatives are implicated.

Synthetic Workflow Diagrams

Caption: Biocatalytic synthesis of this compound.

Caption: Palladium-catalyzed synthesis workflow.

Biological Signaling Pathways

Certain this compound derivatives have demonstrated anti-inflammatory and analgesic properties. Their mechanism of action can involve the modulation of key inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway.

Caption: Inhibition of the TLR signaling pathway.

Some phenylpiperidine derivatives, structurally related to 2-phenylpyrrolidines, exert their analgesic effects through interaction with the mu-opioid receptor, inhibiting ascending pain pathways.

Caption: Opioid receptor-mediated analgesia.

IV. Conclusion

The synthesis of this compound derivatives continues to be an active area of research, driven by their significant potential in drug discovery. The methodologies outlined in this guide, from highly enantioselective biocatalytic routes to versatile palladium-catalyzed processes, provide a robust toolkit for accessing a wide range of these valuable compounds. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Furthermore, a deeper understanding of the biological pathways modulated by these derivatives will undoubtedly fuel the development of next-generation therapeutics for a variety of diseases.

References

- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-Phenylpyrrolidine Derivatives in Asymmetric Organocatalysis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the catalytic mechanisms employed by 2-phenylpyrrolidine and its derivatives, particularly diarylprolinol silyl ethers, which are cornerstone organocatalysts in modern asymmetric synthesis. These catalysts are prized for their ability to construct complex chiral molecules with high stereoselectivity, making them invaluable tools in pharmaceutical and natural product synthesis.

Core Principles: Dual Modes of Catalytic Activation

(S)-2-Phenylpyrrolidine and its more sterically demanding analogues, such as (S)-α,α-diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), operate primarily through two distinct yet complementary modes of activation with carbonyl compounds: Enamine Catalysis and Iminium Ion Catalysis .[1][2][3][4] The choice of pathway is dictated by the nature of the carbonyl substrate. In both modes, the secondary amine of the pyrrolidine scaffold is the reactive center, forming transient, covalently-bound chiral intermediates that dictate the stereochemical outcome of the reaction.

Enamine Catalysis: HOMO Activation

When reacted with a saturated aldehyde or ketone, the catalyst forms a chiral enamine intermediate.[1][5] This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, converting the formerly electrophilic carbonyl carbon into a nucleophilic α-carbon. This "HOMO activation" enables the substrate to attack a wide range of electrophiles.

The key to stereoselectivity lies in the conformation of the enamine intermediate. The bulky C2-substituent (e.g., the diphenylmethyl group) effectively shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered face.[5][6] Subsequent hydrolysis of the resulting iminium ion releases the enantioenriched product and regenerates the catalyst for the next cycle.

Iminium Ion Catalysis: LUMO Activation

For α,β-unsaturated aldehydes and ketones, the catalytic pathway proceeds through the formation of a chiral iminium ion.[1][3][7] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, significantly enhancing its electrophilicity at the β-position.[1][4] This "LUMO activation" primes the molecule for conjugate addition by a nucleophile.

Similar to enamine catalysis, the stereochemical control is governed by the steric hindrance imposed by the catalyst's C2-substituent. The bulky group shields one enantiotopic face of the α,β-unsaturated system, compelling the nucleophile to attack from the exposed face.[1][8] This ensures the formation of a single predominant stereoisomer. Hydrolysis of the resulting enamine intermediate liberates the chiral product and regenerates the catalyst.

The Mechanism of Stereodirection

The efficacy of this compound derivatives stems directly from the steric directing ability of the C2 substituent. This group creates a well-defined chiral environment that forces the reactive intermediate (enamine or iminium ion) into a specific, low-energy conformation. This conformation minimizes steric interactions, but in doing so, it leaves one face of the reactive species exposed while the other is effectively blocked. This principle is the foundation of the high enantioselectivity observed in these reactions.

Quantitative Data from a Representative Reaction

The asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction showcasing the power of this catalytic system. The data below summarizes typical results achieved using a diarylprolinol silyl ether catalyst, demonstrating consistently high yields and excellent stereoselectivities across various substrates.

| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | (E)-β-Nitrostyrene | 95 | >95:5 | 99 |

| 2 | Butanal | (E)-β-Nitrostyrene | 92 | >95:5 | 98 |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 96 | >95:5 | 99 |

| 4 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 91 | >95:5 | 97 |

| 5 | Propanal | (E)-1-nitro-2-p-tolyl-ethene | 98 | >95:5 | 99 |

| Data is representative and compiled from typical results found in the literature, such as those involving Jørgensen-Hayashi catalysts.[8][9] |

Experimental Protocols

This section provides a generalized protocol for performing an asymmetric Michael addition of an aldehyde to a nitroolefin using a diarylprolinol silyl ether catalyst.

General Experimental Workflow

Detailed Procedure

Materials:

-

(S)-α,α-Diphenylprolinol trimethylsilyl ether (Catalyst, 0.1 equiv)

-

Nitroolefin (1.0 equiv)

-

Aldehyde (2.0 equiv)

-

Toluene (Solvent, 0.5 M concentration relative to nitroolefin)

-

Standard laboratory glassware and stirring equipment

Protocol:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and the diarylprolinol silyl ether catalyst (0.1 mmol, 0.1 equiv).

-

Add toluene (2.0 mL) to dissolve the solids.

-

To the resulting solution, add the aldehyde (2.0 mmol, 2.0 equiv) dropwise at room temperature.

-

Seal the vial and allow the reaction to stir vigorously at room temperature for the required time (typically 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.

-

The crude residue is then purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

-

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.

-

The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.[8]

This generalized protocol serves as a starting point; optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.[10][11]

Conclusion

The catalytic mechanism of this compound and its derivatives is a well-established and powerful paradigm in asymmetric synthesis.[1][12] Through the formation of transient chiral enamine or iminium ion intermediates, these organocatalysts expertly translate the steric information of the catalyst's backbone into precise stereochemical control. Their operational simplicity, high efficiency, and robustness have cemented their position as indispensable tools for chemists in academic and industrial research, particularly in the development of chiral pharmaceuticals and complex bioactive molecules.

References

- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rational approach towards a new ferrocenyl pyrrolidine for stereoselective enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

2-Phenylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyrrolidine is a versatile chiral heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereogenic center at the 2-position, makes it an invaluable chiral building block and auxiliary in asymmetric synthesis. The ability to readily access both (R)- and (S)-enantiomers allows for the stereocontrolled synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, applications, and key quantitative data related to this compound, serving as a resource for professionals in research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Boiling Point | 237.0 ± 19.0 °C (Predicted) | |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.13 ± 0.10 (Predicted) | |

| Appearance | Brown to reddish-brown liquid |

Enantioselective Synthesis of this compound

The availability of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several methods have been developed for the synthesis of both (R)- and (S)-enantiomers, often employing chiral auxiliaries, asymmetric catalysis, or biocatalysis.

Chemical Synthesis

A common approach for the synthesis of (R)-2-phenylpyrrolidine involves the reduction of (R)-5-phenylpyrrolidin-2-one.

Table 1: Synthesis of (R)-2-Phenylpyrrolidine via Reduction

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (R)-5-phenylpyrrolidin-2-one | Lithium aluminum hydride | Tetrahydrofuran | -5 to 20 | 2 | 81 | [1] |

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Transaminases, in particular, have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. This method allows for the production of both enantiomers with high enantiomeric excess by selecting the appropriate enzyme variant.[2]

Table 2: Biocatalytic Synthesis of 2-Arylpyrrolidines using Transaminases

| Substrate | Enzyme | Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (R) | 10-90 | >99.5 | [2] |

| 4-chloro-1-phenylbutan-1-one | PjSTA-R6-8 | (S) | 10-90 | >95 | [2] |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (R) | 84 (isolated) | >99.5 | [2] |

Experimental Protocols

Synthesis of (R)-2-Phenylpyrrolidine from (R)-5-phenylpyrrolidin-2-one[1]

Materials:

-

(R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol)

-

Lithium aluminum hydride (23.6 g, 0.62 mol)

-

Tetrahydrofuran (THF), anhydrous (800 mL)

-

Water

Procedure:

-

Dissolve (R)-5-phenylpyrrolidin-2-one in anhydrous THF in a round-bottom flask.

-

Cool the solution to a temperature between -5 and 5 °C.

-

Add lithium aluminum hydride in portions, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully quench the reaction by the slow addition of water, maintaining the temperature between -5 and 5 °C.

-

Stir the mixture at room temperature for an additional hour.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain (R)-2-phenylpyrrolidine as a colorless oil.

Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[2]

Materials:

-

4-chloro-1-(4-chlorophenyl)butan-1-one (300 mg, 1.38 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Isopropylamine (IPA) (2 M stock solution in KPi-buffer, pH 8)

-

(R)-selective transaminase (ATA-117-Rd6) (250 mg)

-

Pyridoxal 5'-phosphate (PLP) (3.33 mM in KPi-buffer, pH 8)

-

Potassium phosphate buffer (KPi), 100 mM, pH 8

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Methyl tert-butyl ether (MTBE)

-

p-Toluenesulfonic acid (TsOH)

Procedure:

-

Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one in DMSO in a round-bottom flask.

-

Add the IPA stock solution to the flask.

-

In a separate vessel, rehydrate the transaminase enzyme in the PLP-containing KPi buffer.

-

Add the enzyme solution to the substrate mixture.

-

Protect the reaction from light and stir vigorously at 40 °C for 72 hours.

-

Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.

-

Extract the aqueous phase with MTBE to remove unreacted substrate.

-

Basify the aqueous phase to pH > 11 with NaOH.

-

Extract the product into MTBE.

-

Dry the combined organic extracts, filter, and add a solution of TsOH in MTBE to precipitate the product as its tosylate salt.

-

Filter and dry the solid to obtain (R)-2-(p-chlorophenyl)pyrrolidine tosylate.

Applications in Asymmetric Synthesis

This compound and its derivatives are widely used as chiral auxiliaries and organocatalysts to control the stereochemical outcome of various chemical transformations.

As a Chiral Auxiliary

The chiral pyrrolidine framework can be temporarily incorporated into a substrate to direct the approach of a reagent, leading to the formation of a desired stereoisomer.

Table 3: Diastereoselective Reactions Using this compound-based Auxiliaries

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester | Allyltributylstannane, TiCl₄ | 99:1 | Good | [3] |

| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester | Triethylsilane, TiCl₄ | 90:10 | - | [3] |

| Michael Addition | Nitroalkenes and tosylaminomethyl enones | Squaramide catalyst | up to 91:9 | up to 99 | |

| Aldol Reaction | Various aldehydes and ketones | Proline-derived organocatalysts | up to 99:1 | High | |

| Michael Addition | Ketones and nitro olefins | N-i-Pr-2,2′-bipyrrolidine | up to 95:5 | Excellent |

In Organocatalysis

Pyrrolidine-based structures are central to the field of organocatalysis, where small chiral organic molecules are used to catalyze asymmetric reactions.[4][5] Derivatives of this compound can act as highly effective catalysts for a variety of transformations, including aldol and Michael addition reactions.[6]

Application in Drug Development

The chiral nature of this compound makes it a key intermediate in the synthesis of several pharmaceuticals. A notable example is its use in the synthesis of Larotrectinib, a TRK inhibitor used for the treatment of solid tumors.[7][8]

Visualizations

Synthesis of Larotrectinib

Caption: Synthetic pathway for Larotrectinib.

Biocatalytic Synthesis Workflow

Caption: Workflow for biocatalytic synthesis.

Potential Neuroprotective Signaling Pathway

Some phenylpyrrolidine derivatives have shown neuroprotective effects in models of ischemic stroke, potentially through the modulation of AMPA receptor function.[8][9]

References

- 1. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline | Semantic Scholar [semanticscholar.org]

- 7. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Phenylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenylpyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 4.12 | t | 1H | CH (pyrrolidine ring) |

| 3.30 - 3.20 | m | 1H | CH₂ (pyrrolidine ring) |

| 3.05 - 2.95 | m | 1H | CH₂ (pyrrolidine ring) |

| 2.20 - 2.05 | m | 1H | CH₂ (pyrrolidine ring) |

| 2.00 - 1.85 | m | 1H | CH₂ (pyrrolidine ring) |

| 1.80 - 1.65 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.75 | br s | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.0 | Aromatic CH |

| 62.5 | CH (pyrrolidine ring) |

| 47.2 | CH₂ (pyrrolidine ring) |

| 35.8 | CH₂ (pyrrolidine ring) |

| 25.9 | CH₂ (pyrrolidine ring) |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45°

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (depending on sample concentration)

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine) |

| 910 - 665 | Strong, Broad | N-H wag (secondary amine) |

Experimental Protocol: IR Spectroscopy (ATR)

Sample Preparation: A small amount of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | 40 | [M]⁺ (Molecular Ion) |

| 146 | 100 | [M-H]⁺ |

| 118 | 25 | [M-C₂H₅]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

| 70 | 85 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 10-100 µg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

A Technical Guide to Commercially Available Precursors for 2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available precursors for the synthesis of 2-phenylpyrrolidine, a crucial scaffold in medicinal chemistry and drug development. This document details common synthetic routes, provides experimental protocols for key reactions, and presents a comparative summary of commercially available starting materials.

Introduction

This compound and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. They are integral components of various therapeutic agents, including analgesics, anti-inflammatory drugs, and central nervous system modulators. The efficient synthesis of these compounds is paramount for drug discovery and development programs. This guide focuses on the readily available precursors that serve as the foundation for various synthetic strategies to access this compound.

Commercially Available Precursors

The selection of a synthetic route is often dictated by the availability and cost of the starting materials. The following table summarizes the key commercially available precursors for the synthesis of this compound, along with representative suppliers and their typical purities and pricing.

| Precursor | CAS Number | Molecular Formula | Representative Suppliers | Typical Purity | Representative Pricing (USD) |

| (R)-5-Phenylpyrrolidin-2-one | 313352-62-4 | C₁₀H₁₁NO | Sigma-Aldrich, TCI, Combi-Blocks | ≥97% | $150-200 / 1g |

| 3-Chloropropylamine hydrochloride | 6276-54-6 | C₃H₉Cl₂N | Sigma-Aldrich, TCI, Alfa Aesar | ≥98% | $50-80 / 100g |

| 4-Chloro-1-phenyl-1-butanone | 939-52-6 | C₁₀H₁₁ClO | Sigma-Aldrich, TCI, Alfa Aesar | ≥97% (technical grade available) | $60-100 / 100g |

| 4-Chlorobutyronitrile | 628-20-6 | C₄H₆ClN | Sigma-Aldrich, TCI, Alfa Aesar | ≥97% | $40-70 / 100g |

| Benzaldehyde | 100-52-7 | C₇H₆O | All major chemical suppliers | ≥99% | $20-40 / 500g |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | Sigma-Aldrich, TCI, Strem Chemicals | 1.0 M in 2-MeTHF, 3.0 M in Diethyl ether | $80-120 / 100mL |

Synthetic Pathways and Experimental Protocols

Several reliable synthetic routes to this compound have been established, each starting from different commercially available precursors. The following sections detail the most common and practical approaches.

Reductive Amination of 4-Chloro-1-phenyl-1-butanone

This method involves the reaction of a ω-chloroketone with an amine source, followed by cyclization. A common approach is the direct reductive amination using ammonia or an ammonia equivalent, followed by intramolecular cyclization to form the pyrrolidine ring.

Caption: Reductive amination of a ω-chloroketone.

Experimental Protocol:

A solution of 4-chloro-1-phenyl-1-butanone (1.0 eq) in methanol is treated with ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq). The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a concentrated NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude product. The resulting intermediate undergoes spontaneous or base-catalyzed intramolecular cyclization to form this compound, which can be purified by vacuum distillation or column chromatography.

Synthesis via Grignard Reaction with 4-Chlorobutyronitrile

This route involves the addition of a phenyl Grignard reagent to 4-chlorobutyronitrile, followed by reduction and cyclization of the resulting intermediate.

Caption: Synthesis from a nitrile and Grignard reagent.

Experimental Protocol:

To a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or THF, a solution of 4-chlorobutyronitrile (1.0 eq) in the same solvent is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude imine intermediate. This intermediate is then reduced, for example, with sodium borohydride in methanol, to the corresponding amine. The resulting amino-halide undergoes intramolecular cyclization, often upon heating or treatment with a mild base, to afford this compound. Purification is typically achieved by vacuum distillation.

Synthesis from Benzaldehyde and 3-Chloropropylamine

This approach involves the formation of an imine from benzaldehyde and 3-chloropropylamine, which then undergoes intramolecular cyclization.

Caption: Synthesis from an aldehyde and a haloamine.

Experimental Protocol:

Benzaldehyde (1.0 eq) and 3-chloropropylamine hydrochloride (1.0 eq) are dissolved in a suitable solvent such as ethanol or toluene, often with a dehydrating agent like molecular sieves. A base, such as triethylamine (1.1 eq), is added to neutralize the hydrochloride salt. The mixture is heated to reflux for several hours to facilitate imine formation and subsequent intramolecular cyclization to the corresponding pyrroline intermediate. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude pyrroline is then reduced to this compound using a reducing agent like sodium borohydride in methanol. The final product is isolated after an aqueous workup and purified by distillation under reduced pressure.

Reduction of (R)-5-Phenylpyrrolidin-2-one

For the stereospecific synthesis of (R)-2-phenylpyrrolidine, the reduction of the corresponding chiral lactam is a highly effective method.

The Multifaceted Biological Activities of 2-Phenylpyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core of a diverse range of biologically active compounds. Its inherent stereochemistry and conformational rigidity make it an attractive starting point for the design of novel therapeutics targeting a variety of physiological pathways. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.

Quantitative Analysis of Biological Activities

The biological efficacy of this compound derivatives has been quantified across several therapeutic areas, including epilepsy, inflammation, and metabolic disorders. The following tables summarize the inhibitory and effective concentrations of various analogs, providing a clear comparison of their potencies.

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 30 | Mouse (MES Test) | i.p. | 45.6 | 162.4 | 3.56 | [1] |

| Compound 30 | Mouse (6 Hz Test, 32 mA) | i.p. | 39.5 | 162.4 | 4.11 | [1] |

| Norleucine Derivative 75 | Mouse (MES Test) | i.p. | 5.8 | 36.4 | 6.3 | [2] |

| Valproate | Mouse | - | 300 | - | - | [3] |

| Methaqualone | Mouse | - | 200 | - | - | [3] |

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index (TD50/ED50); MES: Maximal Electroshock Test; i.p.: Intraperitoneal.[1][2][3]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrrole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrole Derivative 4h | - | 7.11 (predicted pIC50) | - | [4] |

| Pyrrole Derivative 4m | - | 6.62 (predicted pIC50) | - | [4] |

| Ibuprofen | - | 6.44 (predicted pIC50) | - | [4] |

| Nimesulide | - | 6.20 (predicted pIC50) | - | [4] |

| Phar-95239 | 9.32 | 0.82 | 11.36 | [5] |

| T0511-4424 | 8.42 | 0.69 | 12.20 | [5] |

| Zu-4280011 | 15.23 | 0.76 | 20.03 | [5] |

| Celecoxib | 13.02 | 0.49 | 26.57 | [5] |

IC50: Half-maximal Inhibitory Concentration.[4][5]

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| 3a | 36.32 | 47.19 | [6] |

| 3g | 26.24 | 18.04 | [6] |

| 3d | - | 29.38 | [6] |

| 3e | - | 28.55 | [6] |

| 3f | - | 27.51 | [6] |

| 3c | - | 72.73 | [6] |

| Acarbose (Standard) | 5.50 | - | [6] |

| Metformin (Standard) | 25.31 | - | [6] |

IC50: Half-maximal Inhibitory Concentration.[6]

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a suite of well-established in vivo and in vitro assays. The following sections detail the methodologies for key experiments.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[6]

1. Animals:

-

Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used.[6]

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[6]

2. Apparatus:

-

An electroshock apparatus capable of delivering a constant current.

-

Corneal electrodes.

3. Procedure:

-

Compound Administration: The test compound, vehicle, or a positive control is administered to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).[6] The volume of administration should be consistent across all groups.[6]

-

Pre-treatment Time: The test is conducted at the predetermined time of peak effect of the compound.[6]

-

Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes. For mice, a typical stimulus is 50 mA at 60 Hz for 0.2 seconds.[6]

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[6]

4. Data Analysis:

-

The number of protected animals in each group is recorded.

-

The percentage of protection is calculated for each dose.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is determined using statistical methods such as probit analysis.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of test compounds to inhibit the cyclooxygenase (COX) isoenzymes, which are key targets for anti-inflammatory drugs.[5][7]

1. Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes.

-

COX assay buffer.

-

COX cofactor solution.

-

COX probe solution.

-

Arachidonic acid (substrate).

-

Test compounds and a reference inhibitor (e.g., celecoxib).

-

96-well microplate and a fluorescence plate reader.

2. Procedure:

-

Reagent Preparation: All reagents are prepared according to the assay kit manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, the COX assay buffer, COX cofactor working solution, COX probe solution, and the respective COX enzyme (COX-1 or COX-2) are mixed.

-

Compound Addition: The test compound solution or vehicle control is added to the wells.

-

Initiation of Reaction: The reaction is initiated by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: The fluorescence kinetics are measured immediately for 5-10 minutes at 25°C using a fluorescence plate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[7]

3. Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428

This radioligand binding assay is used to determine the affinity of test compounds for the dopamine transporter.[8]

1. Materials:

-

[³H]WIN 35,428 (radioligand).

-

Membrane preparations from a tissue source rich in dopamine transporters (e.g., dog caudate nucleus or cells expressing recombinant DAT).

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).

-

Non-labeled dopamine transporter ligands for competition studies (e.g., cocaine, GBR 12909).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

-

Incubation: In test tubes, the membrane preparation is incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound. For determining total binding, only the radioligand and membranes are included. For non-specific binding, a high concentration of a known DAT ligand (e.g., 1 µM cocaine) is added to displace the specific binding of the radioligand.[9]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).[9]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

Ki Value: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation.

Nrf2 Activation Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Certain electrophilic compounds, including some 2-oxopyrrolidine derivatives, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[10] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12]

Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR4, specifically, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 dimerizes and initiates a downstream signaling cascade.[13] This can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons. Certain this compound derivatives, such as 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), have been shown to inhibit this pathway by preventing the dimerization of TLR4, thereby blocking the subsequent inflammatory response.[13]

This technical guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The provided quantitative data, detailed experimental protocols, and elucidation of their mechanisms of action offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.

References

- 1. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a New Era in Organocatalysis: An In-depth Guide to Early Research on 2-Phenylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The early 21st century marked a significant turning point in asymmetric synthesis with the emergence of a new class of powerful organocatalysts: 2-phenylpyrrolidine derivatives. Building upon the foundational work of L-proline catalysis, these chiral molecules, particularly diarylprolinol silyl ethers, offered unprecedented levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide delves into the seminal research that established these catalysts as indispensable tools in the synthetic chemist's arsenal, focusing on the core principles, key early experiments, and detailed methodologies that paved the way for their widespread adoption.

Core Concepts: From Proline to Diarylprolinol Silyl Ethers

The catalytic prowess of L-proline, stemming from its ability to form nucleophilic enamine and electrophilic iminium ion intermediates, was well-established by the early 2000s. However, limitations such as modest enantioselectivities and catalyst loadings in certain reactions prompted the exploration of more structurally elaborate proline-based catalysts.

The breakthrough came in 2005 with the independent and near-simultaneous reports from the research groups of Yujiro Hayashi and Karl Anker Jørgensen. They introduced (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and its analogues as exceptionally effective catalysts for asymmetric Michael additions and aldol reactions.[1][2] The introduction of the bulky diarylprolinol silyl ether moiety proved to be a game-changer, offering superior steric shielding and enhanced solubility in organic solvents compared to proline.

Key Early Discoveries: Asymmetric Michael Additions and Aldol Reactions

The initial studies on this compound-derived organocatalysts primarily focused on two fundamental transformations: the Michael addition and the aldol reaction. These early investigations laid the groundwork for the broad applicability of these catalysts.

The Asymmetric Michael Addition: A Seminal Study

One of the first and most impactful demonstrations of the power of diarylprolinol silyl ethers was in the asymmetric Michael addition of aldehydes to nitroalkenes, reported by Hayashi and co-workers in 2005. This reaction showcased the dramatic improvement in both reactivity and enantioselectivity compared to proline and the parent diphenylprolinol.

The researchers systematically evaluated a series of proline-derived catalysts in the reaction between propanal and nitrostyrene. Their findings, summarized in the table below, clearly illustrate the superior performance of the silyl ether derivative.

| Entry | Catalyst | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | L-Proline | 24 | 10 | 75:25 | 22 |

| 2 | (S)-Diphenylprolinol | 24 | 29 | 95:5 | 95 |

| 3 | (S)-Diphenylprolinol TMS ether | 1 | 82 | >99:1 | 99 |

| 4 | (S)-Diphenylprolinol TES ether | 1 | 85 | >99:1 | 99 |

| 5 | (S)-Diphenylprolinol TBS ether | 1 | 87 | >99:1 | 99 |

| (Data compiled from Hayashi, Y. et al. Angew. Chem. Int. Ed. 2005, 44, 4212-4215) |

The remarkable efficiency of the diphenylprolinol silyl ether catalysts was attributed to the bulky silyl group, which prevents the formation of an unreactive aminal intermediate and provides a highly effective chiral environment for the enamine intermediate to react with the electrophile.

The Asymmetric Aldol Reaction: Expanding the Scope

Following the success in Michael additions, the utility of diarylprolinol and its silyl ether derivatives was quickly extended to asymmetric aldol reactions. These catalysts proved to be highly effective in promoting the reaction between various aldehydes and ketones, affording β-hydroxy carbonyl compounds with excellent diastereo- and enantioselectivity.

A key feature of these catalysts in aldol reactions is their ability to control the facial selectivity of the enamine attack on the aldehyde. The bulky diaryl group effectively blocks one face of the enamine, leading to a highly predictable stereochemical outcome.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 99 | 95:5 | 99 |

| 2 | Benzaldehyde | Acetone | 10 | neat | 95 | - | 96 |

| 3 | Isovaleraldehyde | Cyclohexanone | 20 | DMSO | 92 | 97:3 | 98 |

| (Representative data from early studies on proline and its derivatives) |

Catalytic Cycle and Stereochemical Model

The catalytic cycle for both the Michael addition and the aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the this compound catalyst condenses with the carbonyl group of the aldehyde or ketone donor to form the enamine. This enamine then acts as a nucleophile, attacking the electrophile (nitroalkene or aldehyde acceptor). Subsequent hydrolysis regenerates the catalyst and releases the product.

The high degree of stereocontrol is rationalized by the steric hindrance imposed by the bulky diarylprolinol silyl ether group. This group effectively shields one of the two enantiotopic faces of the enamine, directing the incoming electrophile to the opposite face.

Figure 1. Generalized catalytic cycle for enamine catalysis.

Experimental Protocols: A Guide to Seminal Experiments

For researchers looking to replicate or build upon these foundational studies, the following detailed experimental protocols are provided, based on the early publications in this field.

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is adapted from the seminal 2005 paper by Hayashi and co-workers.

Materials:

-